molecular formula C20H27N3O3S B12163698 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12163698
M. Wt: 389.5 g/mol
InChI Key: SQGRJJZRBDBCBU-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a sulfone-containing tetrahydrothiophene ring at the 1-position, methyl groups at the 3- and 5-positions of the pyrazole core, and a branched N-(4-phenylbutan-2-yl) carboxamide substituent at the 4-position.

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C20H27N3O3S/c1-14(9-10-17-7-5-4-6-8-17)21-20(24)19-15(2)22-23(16(19)3)18-11-12-27(25,26)13-18/h4-8,14,18H,9-13H2,1-3H3,(H,21,24)

InChI Key

SQGRJJZRBDBCBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC(C)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources.

    Sulfone Group Addition: Oxidation of the thiophene ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid introduces the sulfone group.

    Carboxamide Formation: The final step involves the reaction of the pyrazole derivative with an appropriate amine (4-phenylbutan-2-amine) under coupling conditions using agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems would be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions:

    Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.

    Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones with additional functional groups.

    Reduction Products: Thiophene derivatives with reduced sulfur groups.

    Substitution Products: Pyrazole derivatives with various substituents.

Scientific Research Applications

Chemistry

This compound is studied for its unique structural properties and reactivity, making it a candidate for developing new materials and catalysts.

Biology

In biological research, it may be explored for its potential as a bioactive molecule, interacting with specific enzymes or receptors.

Medicine

The compound’s structure suggests potential pharmacological applications, such as anti-inflammatory or anticancer agents, due to its ability to interact with biological targets.

Industry

In the industrial sector, it could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The sulfone and carboxamide groups are likely involved in hydrogen bonding and electrostatic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Pyrazole Derivatives

Compound Name/Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl, 3,5-dimethyl, N-(4-phenylbutan-2-yl) carboxamide ~495.6 (calculated) Hypothesized improved solubility and stability due to sulfone and carboxamide groups -
Compound 4h (1,5-disubstituted pyrazole-3-amine) 4-aminosulfonylphenyl, p-fluorophenyl, 3,5-di-tert-butyl-4-hydroxyphenyl 630.0970 Structurally optimized for biological evaluation; sulfonamide group enhances target binding
N-substituted pyrazoline (Compound 1, ) 4-fluorophenyl, phenyl, carbaldehyde Not reported Confirmed crystal structure; pyrazoline scaffold associated with anticonvulsant/anti-inflammatory activity
1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde () Carbaldehyde instead of carboxamide, identical sulfone and methyl groups ~320.4 (calculated) Intermediate in synthesis; aldehyde group may limit stability compared to amide

Physicochemical and Pharmacokinetic Insights

  • However, the branched phenylbutan-2-yl group introduces lipophilicity, balancing logP values for membrane penetration .
  • Stability : Carboxamide derivatives (target compound) are more hydrolytically stable than carbaldehydes () or ester-containing analogs, favoring oral bioavailability .

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N3O4SC_{21}H_{27}N_{3}O_{4}S with a molecular weight of approximately 417.5 g/mol. The structure features a pyrazole ring substituted with a tetrahydrothiophene moiety and a phenylbutanamide group, which may influence its biological activity.

PropertyValue
Molecular FormulaC21H27N3O4S
Molecular Weight417.5 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and the introduction of various substituents. The synthetic route may include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Functional Groups : Employing electrophilic substitution reactions to add the tetrahydrothiophene moiety.
  • Final Modifications : Achieving the desired carboxamide functionality through acylation reactions.

Antimicrobial Activity

Research indicates that compounds similar to this pyrazole derivative exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can demonstrate activity against various bacterial strains and fungi.

  • Case Study : A related study reported that pyrazole derivatives exhibited antifungal activity against Candida albicans with inhibition rates exceeding 70% at certain concentrations .

Insecticidal Activity

The compound's structural features suggest potential insecticidal properties. Preliminary bioassays have shown that related compounds in this class can effectively target agricultural pests.

  • Example : A study on benzamide derivatives reported insecticidal activities against Mythimna separate and Helicoverpa armigera, indicating potential applications in pest control .

The biological activity of this compound may be attributed to its ability to modulate specific biological pathways. Pyrazole derivatives are known to interact with various receptors and enzymes:

  • G Protein-Coupled Receptors (GPCRs) : Some studies suggest that pyrazole compounds can act as modulators of GPCRs, which are crucial for neuronal signaling and cardiovascular functions.
  • Enzyme Inhibition : The presence of the dioxidotetrahydrothiophene moiety may enhance the compound's ability to inhibit enzymes involved in metabolic pathways.

Toxicological Studies

Toxicological assessments are critical for evaluating the safety profile of new compounds. Studies have indicated that certain pyrazoles exhibit low toxicity in mammalian models while maintaining efficacy against target pathogens.

  • Zebrafish Model : A toxicity test using zebrafish embryos revealed an LC50 value indicating moderate toxicity, suggesting further optimization is needed for safe application .

Potential Applications

Given its diverse biological activities, this compound has potential applications in various fields:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting microbial infections or cancer.
  • Agricultural Chemistry : As an insecticide or fungicide to protect crops from pests and diseases.

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